molecular formula C13H21N3O2 B5639968 3-Methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole

3-Methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B5639968
M. Wt: 251.32 g/mol
InChI Key: DUQMXOJCAZWVKU-UHFFFAOYSA-N
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Description

3-Methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a piperidine ring, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The piperidine and oxane rings are introduced through subsequent steps involving cyclization and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine and oxane rings can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxadiazole, piperidine, and oxane rings in its structure. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3-methyl-5-[1-(oxan-4-yl)piperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-14-13(18-15-10)11-3-2-6-16(9-11)12-4-7-17-8-5-12/h11-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQMXOJCAZWVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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